3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with disubstituted halomethanes in the presence of a base such as sodium hydroxide.
Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazine-1-carbonyl intermediate.
Quinazolinone Core Construction: The final step involves the cyclization of the intermediate with a suitable chloro-substituted aromatic compound under acidic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified quinazolinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole and its derivatives share the benzodioxole moiety and have been studied for their biological activities.
Quinazolinone Derivatives: Other quinazolinone derivatives have been explored for their anticancer and antimicrobial properties.
Uniqueness
The uniqueness of 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H23ClN4O4S |
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Molecular Weight |
535.0 g/mol |
IUPAC Name |
3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H23ClN4O4S/c28-19-5-6-21-22(14-19)29-27(37)32(26(21)34)20-3-1-2-18(13-20)25(33)31-10-8-30(9-11-31)15-17-4-7-23-24(12-17)36-16-35-23/h1-7,12-14H,8-11,15-16H2,(H,29,37) |
InChI Key |
WHRVBIMRLFSPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)N5C(=O)C6=C(C=C(C=C6)Cl)NC5=S |
Origin of Product |
United States |
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